Dihydrospinosyn A aglycone
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Overview
Description
Dihydrospinosyn A aglycone is a derivative of spinosyn A aglycone, characterized by the hydrolysis of its C9- and C17-glycosidic bonds . Spinosyns are a family of secondary metabolites produced by the aerobic fermentation of the bacterium Saccharopolyspora spinosa . These compounds are known for their potent insecticidal properties and are widely used in agriculture.
Mechanism of Action
Target of Action
Dihydrospinosyn A aglycone, a derivative of spinosyn A aglycone, primarily targets the nicotinic acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system.
Mode of Action
The compound interacts with its targets by disrupting the function of the nicotinic acetylcholine receptors . This disruption leads to changes in the normal functioning of the nervous system of insects, resulting in their paralysis and eventual death .
Biochemical Pathways
The biochemical pathway affected by this compound involves the neurotransmission process . By disrupting the function of nicotinic acetylcholine receptors, the compound interferes with the transmission of signals in the nervous system . The downstream effects include paralysis and death of the insects .
Pharmacokinetics
It is known that the compound is a semi-synthetic derivative of spinosyn a aglycone . Its bioavailability and pharmacokinetic properties may be influenced by factors such as its formulation and the method of administration.
Result of Action
The primary result of the action of this compound is the death of insects . By disrupting the function of nicotinic acetylcholine receptors, the compound causes paralysis and eventual death of the insects . This makes it an effective insecticide.
Biochemical Analysis
Biochemical Properties
It is known that the spinosyn biosynthetic pathway involves the formation of aglycone from acetate and propionates by polyketide synthase and bridging enzymes . The aglycone is then glycosylated using deoxythymidine diphosphate (dTDP)-rhamnose, and then methylated
Cellular Effects
It is known that spinosyns, the family of compounds to which Dihydrospinosyn A aglycone belongs, have a broad range of action against various insects
Molecular Mechanism
It is known that the spinosyn A aglycone and D-forosamine are prepared by a two-step hydrolysis under different acidic conditions .
Temporal Effects in Laboratory Settings
It is known that spinosyns, the family of compounds to which this compound belongs, have been studied extensively in laboratory settings .
Dosage Effects in Animal Models
It is known that spinosyns, the family of compounds to which this compound belongs, have been studied extensively in animal models .
Metabolic Pathways
It is known that the spinosyn biosynthetic pathway involves the formation of aglycone from acetate and propionates by polyketide synthase and bridging enzymes .
Transport and Distribution
It is known that spinosyns, the family of compounds to which this compound belongs, have been studied extensively in this regard .
Subcellular Localization
It is known that some enzymes involved in the biosynthesis of spinosyns, the family of compounds to which this compound belongs, have been found in the cytoplasm and the nucleus .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dihydrospinosyn A aglycone involves the hydrolysis of spinosyn A. The C9–OH and C17–OH groups of the aglycone are successively connected to 3-O-ethyl-2,4-di-O-methylrhamnose and D-forosamine after selective protection and deprotection steps . The 5,6-double bond of the macrolide is selectively reduced using 10% palladium on carbon as a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Saccharopolyspora spinosa to produce spinosyn A, followed by chemical modification to obtain the desired aglycone .
Types of Reactions:
Reduction: The 5,6-double bond of the macrolide can be selectively reduced using palladium on carbon as a catalyst.
Hydrolysis: The hydrolysis of spinosyn A results in the formation of this compound by breaking the C9- and C17-glycosidic bonds.
Common Reagents and Conditions:
Palladium on Carbon (10%): Used as a catalyst for the selective reduction of the 5,6-double bond.
Acidic Conditions: Employed for the hydrolysis of glycosidic bonds.
Major Products:
This compound: The primary product formed from the hydrolysis of spinosyn A.
Scientific Research Applications
Dihydrospinosyn A aglycone has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of spinosyn analogues and rhamnose derivatives.
Biology: Studied for its insecticidal properties and potential environmental impact.
Medicine: Investigated for its potential use in developing new insecticides with lower environmental impact.
Industry: Widely used in agriculture for pest control due to its potent insecticidal properties.
Comparison with Similar Compounds
Spinosyn A: The parent compound from which dihydrospinosyn A aglycone is derived.
Spinosyn D: Another member of the spinosyn family with similar insecticidal properties.
Spinetoram: A second-generation derivative of spinosyns with enhanced insecticidal activity.
Uniqueness: this compound is unique due to its specific hydrolysis of the C9- and C17-glycosidic bonds, which differentiates it from other spinosyns . This modification can lead to variations in its insecticidal potency and selectivity .
Properties
IUPAC Name |
(1S,2R,5R,7R,9R,10S,14R,15S,19S)-19-ethyl-7,15-dihydroxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docos-11-ene-13,21-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5/c1-3-16-5-4-6-22(26)13(2)24(28)21-11-19-17(20(21)12-23(27)29-16)8-7-14-9-15(25)10-18(14)19/h11,13-20,22,25-26H,3-10,12H2,1-2H3/t13-,14-,15-,16+,17-,18-,19-,20+,22+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUFDLFVFFUVQX-MRAVEKNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCC(C(C(=O)C2=CC3C(C2CC(=O)O1)CCC4C3CC(C4)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@@H]3[C@H]([C@@H]2CC(=O)O1)CC[C@H]4[C@H]3C[C@@H](C4)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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